molecular formula C12H12N2O3 B1391598 Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1216803-85-8

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1391598
CAS No.: 1216803-85-8
M. Wt: 232.23 g/mol
InChI Key: RYEFZMMFDOQYCO-UHFFFAOYSA-N
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Description

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the benzyl group and the ethyl ester functionality makes this compound particularly interesting for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress pathways. The compound has been shown to inhibit the activity of certain oxidoreductases, thereby reducing the production of reactive oxygen species. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components. This inhibition leads to reduced tissue remodeling and inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it a promising candidate for therapeutic applications. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases. The metabolites of this compound can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its affinity for different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and influences mitochondrial function. Additionally, this compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin remodeling complexes. The subcellular localization of the compound is regulated by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Comparison with Similar Compounds

Uniqueness: Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and ethyl ester functionality make it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFZMMFDOQYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-phenyl acetyl chloride (1.0 mL; 7.57 mmol) was added to a mixture of ethyl 2-amino-2-(hydroxyimino)acetate (0.5 g; 3.78 mmol) and N,N diisopropylethylamine (1.05 mL; 6.06 mmol) in dichloromethane (15 mL) at −15° C. The reaction mixture was stirred at room temperature overnight and poured into a mixture of ice and water. The formed precipitate was filtered off, suspended in pyridine (18 mL) and refluxed in a sealed tube for 20 h and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.308 g (35%) of the title compound as a white solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

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